1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole

Antibacterial Enterococcus faecalis IC50

This uniquely substituted N-arylpyrrole scaffold offers three orthogonal functional handles—bromo (Suzuki coupling), nitro (reduction to amine), and the pyrrole ring—enabling parallel library synthesis without complex protecting-group strategies. Unlike its regioisomer CAS 860650-89-1, the 4-bromo-2-methyl-6-nitro arrangement confers a distinct electronic profile (predicted LogP 3.46) optimized for membrane permeability in antibacterial and agrochemical lead discovery. Multi-supplier availability at certified purity ensures batch-to-batch reproducibility across medicinal chemistry and crop protection SAR programs. Procure both regioisomers separately for paired comparative studies.

Molecular Formula C11H9BrN2O2
Molecular Weight 281.109
CAS No. 860650-88-0
Cat. No. B2773966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole
CAS860650-88-0
Molecular FormulaC11H9BrN2O2
Molecular Weight281.109
Structural Identifiers
SMILESCC1=CC(=CC(=C1N2C=CC=C2)[N+](=O)[O-])Br
InChIInChI=1S/C11H9BrN2O2/c1-8-6-9(12)7-10(14(15)16)11(8)13-4-2-3-5-13/h2-7H,1H3
InChIKeyIXKMATVNIGXDFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromo-2-methyl-6-nitrophenyl)-1H-pyrrole (CAS 860650-88-0) Research Compound Overview


1-(4-Bromo-2-methyl-6-nitrophenyl)-1H-pyrrole (CAS 860650-88-0) is a synthetic heterocyclic building block belonging to the N-arylpyrrole class, characterized by a 4-bromo-2-methyl-6-nitrophenyl moiety attached to the pyrrole N1 position [1]. The compound bears three synthetically versatile functional groups — a nitro group, a bromo substituent, and a pyrrole ring — enabling orthogonal derivatization strategies for medicinal chemistry and agrochemical discovery programs . With a predicted LogP of 3.46, it occupies a lipophilicity range compatible with both target engagement and acceptable physicochemical properties in lead optimization . The compound is commercially available in research quantities with documented purity specifications of 90–98% from multiple reputable suppliers .

Why Substituting 1-(4-Bromo-2-methyl-6-nitrophenyl)-1H-pyrrole (CAS 860650-88-0) with Generic Analogs Carries Technical Risk


The substitution pattern on the N-aryl ring critically determines the physicochemical, electronic, and steric profile of pyrrole-based compounds . Unlike unsubstituted N-phenylpyrrole or single-substituted analogs, the 4-bromo-2-methyl-6-nitro substitution pattern confers a specific combination of electron-withdrawing (nitro) and electron-donating (methyl) effects alongside a heavy halogen (bromo) that serves as both a synthetic handle and a potential pharmacophore element . Even the regioisomer 1-(2-bromo-6-methyl-4-nitrophenyl)-1H-pyrrole (CAS 860650-89-1) — which shares the identical molecular formula and substituents — exhibits different InChIKey, SMILES string, and predicted chemical properties that preclude interchangeability without revalidation of synthetic routes or biological activity . Class-level substitution with non-brominated or non-nitrated pyrrole analogs introduces uncontrolled variables that can confound structure-activity relationship interpretation and compromise synthetic reproducibility [1]. The quantitative evidence presented below establishes why this specific substitution pattern cannot be assumed functionally equivalent to available alternatives.

Quantitative Differentiation Evidence: 1-(4-Bromo-2-methyl-6-nitrophenyl)-1H-pyrrole (CAS 860650-88-0) vs. Comparators


Antibacterial Activity: IC50 Value for 1-(4-Bromo-2-methyl-6-nitrophenyl)-1H-pyrrole Against Enterococcus faecalis

1-(4-Bromo-2-methyl-6-nitrophenyl)-1H-pyrrole (CAS 860650-88-0) demonstrates measurable antibacterial activity against the clinically relevant Gram-positive pathogen Enterococcus faecalis CECT 481, with a reported IC50 of 3190 nM (3.19 μM) for microbial growth inhibition over an 18-hour incubation [1]. This represents the only peer-reviewed bioactivity data point publicly available for this exact compound in a standardized antimicrobial assay. No analogous activity data have been reported for the regioisomer 1-(2-bromo-6-methyl-4-nitrophenyl)-1H-pyrrole (CAS 860650-89-1) or other structurally related N-arylpyrroles lacking the 4-bromo-2-methyl-6-nitro substitution pattern, establishing a unique activity benchmark for this specific substitution pattern.

Antibacterial Enterococcus faecalis IC50 Gram-positive pathogen

Regioisomer Comparison: 4-Bromo-2-methyl-6-nitro vs. 2-Bromo-6-methyl-4-nitro Substitution Pattern Differentiation

The compound 1-(4-bromo-2-methyl-6-nitrophenyl)-1H-pyrrole (CAS 860650-88-0) possesses a distinct substitution pattern relative to its closest known regioisomer 1-(2-bromo-6-methyl-4-nitrophenyl)-1H-pyrrole (CAS 860650-89-1) . The target compound (CAS 860650-88-0) positions the bromo substituent at the 4-position, the methyl group at the 2-position, and the nitro group at the 6-position on the phenyl ring (InChIKey: IXKMATVNIGXDFD-UHFFFAOYSA-N). In contrast, the regioisomer (CAS 860650-89-1) places the bromo at the 2-position and the nitro at the 4-position (InChIKey: SKSTWSHCHGLELK-UHFFFAOYSA-N) . These two compounds, despite sharing identical molecular formula (C11H9BrN2O2) and molecular weight (281.1 g/mol), are chemically distinct entities with different SMILES strings and predicted physicochemical behavior. Both are commercially available, with the target compound (CAS 860650-88-0) offered at 90–98% purity and the regioisomer (CAS 860650-89-1) at minimum 95% purity .

Regioisomer Structural isomer CAS 860650-89-1 Substitution pattern

Lipophilicity (LogP) Comparison: Predicted LogP for CAS 860650-88-0 vs. Unsubstituted N-Phenylpyrrole

1-(4-Bromo-2-methyl-6-nitrophenyl)-1H-pyrrole (CAS 860650-88-0) exhibits a predicted LogP value of 3.45642, placing it within the optimal lipophilicity window (LogP 1–4) generally associated with favorable oral absorption and membrane permeability in drug discovery . In comparison, the unsubstituted N-phenylpyrrole parent scaffold has a significantly lower predicted LogP (approximately 2.0–2.3), reflecting the substantial lipophilicity contribution of the bromo, methyl, and nitro substituents present on the target compound. The LogP of 3.46 positions this compound in the range compatible with both adequate aqueous solubility and sufficient passive membrane diffusion — a balance that simpler N-phenylpyrrole analogs may fail to achieve .

LogP Lipophilicity ADME Drug-likeness Physicochemical property

Commercial Purity and Availability: Certified Grade Comparison for CAS 860650-88-0

1-(4-Bromo-2-methyl-6-nitrophenyl)-1H-pyrrole (CAS 860650-88-0) is commercially available with documented and traceable purity specifications from multiple independent suppliers, enabling procurement decisions based on certified analytical quality . Sigma-Aldrich (via Key Organics/BIONET) supplies the compound at 90% purity with available Certificates of Analysis . Leyan (皓鸿生物医药科技有限公司) offers the compound at 98% purity under catalog number 1617971, with transparent product specifications including TPSA (48.07), LogP (3.45642), and rotatable bonds (2) . This multi-supplier availability contrasts with the regioisomer CAS 860650-89-1, which is offered by only one identified supplier (CymitQuimica) with limited transparency regarding analytical characterization and batch-to-batch consistency .

Purity Certified grade Supplier comparison Research quantity

Synthetic Versatility: Three Orthogonal Functional Group Handles in a Single Scaffold

1-(4-Bromo-2-methyl-6-nitrophenyl)-1H-pyrrole (CAS 860650-88-0) contains three chemically distinct functional groups that can be manipulated orthogonally: (1) the bromo substituent enables Pd-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings; (2) the nitro group can be selectively reduced to an amine, creating a new nucleophilic handle for amide bond formation or further derivatization; and (3) the pyrrole ring can undergo electrophilic substitution or N-alkylation . In contrast, structurally related compounds lacking the bromo substituent (e.g., 1-(2-methyl-6-nitrophenyl)-1H-pyrrole) lose the cross-coupling handle entirely, while compounds lacking the nitro group (e.g., 1-(4-bromo-2-methylphenyl)-1H-pyrrole) cannot access the amine-based derivatization pathway without additional synthetic steps. The tri-functional nature of CAS 860650-88-0 provides a convergent synthetic advantage, enabling three independent diversification vectors from a single starting material .

Orthogonal derivatization Suzuki coupling Reduction Cross-coupling Building block

Optimal Research Applications for 1-(4-Bromo-2-methyl-6-nitrophenyl)-1H-pyrrole (CAS 860650-88-0)


Antibacterial Hit-to-Lead Optimization Programs Targeting Gram-Positive Pathogens

The documented IC50 of 3190 nM against Enterococcus faecalis CECT 481 provides a quantitative activity baseline for initiating structure-activity relationship campaigns [1]. Researchers can use the bromo substituent to install diverse aryl/heteroaryl groups via Suzuki coupling while monitoring changes in antibacterial potency relative to the parent compound. The nitro group can be reduced to an amine and further functionalized to explore cationic or hydrogen-bonding interactions that may enhance target engagement. The predicted LogP of 3.46 positions the scaffold favorably for membrane permeability, an essential attribute for antibacterial agents requiring intracellular target access.

Diversity-Oriented Synthesis Using Orthogonal Functional Group Manipulation

The compound serves as an ideal diversity-oriented synthesis platform due to the presence of three independently addressable functional handles: the bromo group for Pd-catalyzed cross-coupling, the nitro group for selective reduction to amine, and the pyrrole ring for electrophilic substitution or N-functionalization [1]. This enables parallel library synthesis with minimal protecting group strategies, significantly increasing the chemical diversity accessible from a single commercial building block. The multi-supplier availability at 90–98% certified purity ensures consistent starting material quality across library production campaigns.

Regioisomer-Controlled Medicinal Chemistry Studies

The distinct substitution pattern of CAS 860650-88-0 (4-bromo-2-methyl-6-nitro) relative to the regioisomer CAS 860650-89-1 (2-bromo-6-methyl-4-nitro) [1] enables controlled studies on how the spatial arrangement of substituents affects biological target engagement, metabolic stability, and physicochemical properties. Researchers can procure both isomers separately to conduct paired comparisons, isolating the contribution of substituent positioning independent of overall molecular formula or substituent type. This regioisomeric pair approach strengthens SAR interpretation and can inform patent strategy differentiation.

Agrochemical Discovery Building Block for Fungicide or Herbicide Lead Generation

N-Arylpyrrole scaffolds with electron-withdrawing nitro substitution and halogen substituents have been extensively documented in agrochemical patents as intermediates and active leads for fungicidal and herbicidal applications [1]. The 4-bromo-2-methyl-6-nitrophenyl substitution pattern combines the electron-deficient character beneficial for metabolic stability with the lipophilicity (LogP 3.46) conducive to plant cuticle penetration. The bromo group provides a versatile handle for installing agrochemically relevant heterocycles or improving species selectivity, making this compound a strategic starting material for crop protection discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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